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Compound Name:
2-Bromo-3-chloro-6-

fluorobenzaldehyde

Cat. No.: B1528414 Get Quote

An In-Depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzaldehyde

Introduction
3-Bromo-6-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as

a highly versatile and valuable building block in modern synthetic chemistry. Its unique

arrangement of three distinct halogen atoms (fluorine, chlorine, and bromine) alongside a

reactive aldehyde functional group imparts a nuanced reactivity profile that is actively exploited

by researchers in drug discovery, materials science, and agrochemical development. The

strategic placement of these substituents allows for selective, stepwise functionalization,

making it a key intermediate in the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the core physicochemical and

chemical properties of 3-Bromo-6-chloro-2-fluorobenzaldehyde. It is intended for researchers,

scientists, and drug development professionals who seek to leverage this compound's unique

characteristics in their synthetic endeavors. The narrative moves beyond a simple recitation of

data, offering field-proven insights into the causality behind its properties and practical

considerations for its use.

Compound Identification and Core Physicochemical
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Accurate identification is the foundation of any chemical protocol. 3-Bromo-6-chloro-2-

fluorobenzaldehyde is unambiguously identified by its CAS number. While the nomenclature

can vary slightly based on priority rules (e.g., 2-Bromo-3-chloro-6-fluorobenzaldehyde), the

CAS number remains the constant identifier.

Property Value Source(s)

IUPAC Name
3-Bromo-6-chloro-2-

fluorobenzaldehyde

CAS Number 886615-30-1 [1]

Molecular Formula C₇H₃BrClFO [2]

Molecular Weight 237.45 g/mol [2]

Appearance Solid [3]

Boiling Point 253 °C (at 760 mmHg) [3]

Density 1.779 g/cm³ [3]

Flash Point 107 °C [3]

Storage

Keep in dark place, Inert

atmosphere, Room

temperature

[2][3]

Note: A precise melting point is not consistently reported across public databases, indicating

potential variability or the need to consult supplier-specific certificates of analysis.

Spectroscopic Characterization: A Predictive
Analysis
While verified, high-resolution experimental spectra for 3-Bromo-6-chloro-2-fluorobenzaldehyde

are typically proprietary to commercial suppliers, a foundational understanding of spectroscopic

principles allows for an expert prediction of its key spectral features.[4] This analytical foresight

is critical for reaction monitoring and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to be relatively simple, featuring two primary

signals. The aldehyde proton (-CHO) will appear as a highly deshielded singlet, typically in

the δ 9.8-10.4 ppm region.[4] The two aromatic protons on the ring will appear as doublets or

multiplets, with their coupling patterns and chemical shifts dictated by their positions relative

to the diverse halogen substituents.

¹³C NMR: The carbon spectrum will provide a complete map of the carbon skeleton. The

aldehyde carbonyl carbon is the most characteristic, expected at a significant downfield shift

(δ 185-195 ppm).[4] The seven aromatic carbons will exhibit distinct resonances, with their

shifts influenced by the powerful inductive and mesomeric effects of the halogens. Carbons

directly bonded to halogens will show characteristic splitting patterns in coupled spectra.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. A

single resonance is expected, with its chemical shift providing a sensitive probe of the local

electronic environment.

Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming the molecular weight and elemental composition.

The molecular ion peak (M⁺) will be accompanied by a unique and unmistakable isotopic

signature due to the presence of both bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl

in a ~3:1 ratio).[4] This complex isotopic cluster provides a high-confidence method for

identifying the compound in a reaction mixture. Common fragmentation pathways for

benzaldehydes, such as the loss of a hydrogen radical (M-1) or the formyl group (M-29), are

also expected.[4]
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Molecular Structure

Expected Spectroscopic Signatures

3-Bromo-6-chloro-2-fluorobenzaldehyde

¹H NMR:
- Aldehyde H (~10 ppm)

- Aromatic H's
 Yields 

¹³C NMR:
- Carbonyl C (~190 ppm)

- Halogenated C's
 Yields 

¹⁹F NMR:
- Single Fluorine Resonance

 Yields 

Mass Spec:
- M+ at ~237

- Characteristic Br/Cl Isotope Pattern

 Yields 

Click to download full resolution via product page

Caption: Correlation between molecular structure and expected spectroscopic data.

Chemical Properties and Synthetic Utility
The synthetic value of 3-Bromo-6-chloro-2-fluorobenzaldehyde stems from the distinct

reactivity of its functional groups. The aldehyde can undergo standard transformations (e.g.,

oxidation, reduction, Wittig reactions, reductive amination), while the three different C-X bonds

on the aromatic ring allow for selective, sequential cross-coupling or nucleophilic substitution

reactions.

Reactivity of the Aromatic Core
The benzene ring is electron-deficient due to the strong inductive effects of the aldehyde and

halogen substituents. This electronic profile dictates its reactivity:
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Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it

susceptible to SNAr reactions.[4] The relative reactivity of the halogens as leaving groups is

typically F > Cl > Br under SNAr conditions, offering a potential handle for regioselective

substitution by strong nucleophiles.

Palladium-Catalyzed Cross-Coupling: The reactivity of aryl halides in common cross-

coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig) is governed by the C-X bond

strength, following the general trend I > Br > Cl >> F. This differential reactivity is the

cornerstone of its utility, allowing for the selective coupling at the C-Br bond while leaving the

C-Cl and C-F bonds intact for subsequent transformations. This is a crucial strategy for

building molecular complexity efficiently.

Role as a Synthetic Intermediate
This compound is a key precursor for pharmaceuticals and advanced materials. For instance, it

can be used to synthesize novel heterocyclic systems or to install a substituted benzaldehyde

moiety into a larger molecule, which can then be further elaborated. Its use in constructing

pyrenyl-chalcones for nonlinear optical (NLO) materials highlights its application beyond the life

sciences.[4]

Generalized Synthetic Protocol
While a specific, peer-reviewed synthesis for 3-Bromo-6-chloro-2-fluorobenzaldehyde is not

readily available in public literature, a logical and robust synthetic route can be designed based

on established organometallic and oxidation methodologies. A common strategy for producing

substituted benzaldehydes involves the oxidation of the corresponding benzyl alcohol or

toluene derivative. A plausible retrosynthetic analysis suggests that the target molecule could

be derived from 3-bromo-6-chloro-2-fluorotoluene.

Protocol: A Plausible Two-Step Synthesis

Disclaimer:This is a generalized, theoretical protocol. It must be adapted and optimized under

proper laboratory conditions by a qualified chemist.

Step 1: Benzylic Bromination of 3-Bromo-6-chloro-2-fluorotoluene
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Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

dissolve 3-bromo-6-chloro-2-fluorotoluene (1.0 eq) in a suitable inert solvent (e.g., carbon

tetrachloride).

Initiation: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical

initiator such as azobisisobutyronitrile (AIBN).

Reaction: Heat the mixture to reflux under illumination with a heat lamp to facilitate radical

chain initiation. Monitor the reaction progress by TLC or GC.

Workup: Once the starting material is consumed, cool the reaction to room temperature.

Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate

solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure to yield the crude benzyl bromide

intermediate, which can be used directly in the next step.

Step 2: Kornblum Oxidation to the Aldehyde

Setup: Dissolve the crude benzyl bromide from Step 1 in dimethyl sulfoxide (DMSO).

Reaction: Add sodium bicarbonate (2-3 eq) to the solution. Heat the mixture with vigorous

stirring (e.g., 90-100 °C). The DMSO acts as the oxidant in this transformation.

Monitoring: Follow the conversion of the benzyl bromide to the aldehyde by TLC or GC.

Workup: After the reaction is complete, cool the mixture and pour it into a beaker of ice

water. An off-white solid, the crude product, should precipitate.

Purification: Collect the solid by vacuum filtration. The crude product can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column

chromatography to yield pure 3-Bromo-6-chloro-2-fluorobenzaldehyde.
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Step 1: Benzylic Bromination

Step 2: Kornblum Oxidation
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Caption: A plausible two-step workflow for the synthesis of the title compound.

Safety and Handling
As with any halogenated aromatic compound, 3-Bromo-6-chloro-2-fluorobenzaldehyde must be

handled with appropriate care in a well-ventilated fume hood.
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GHS Hazard Statements:

H302: Harmful if swallowed.[5]

H315: Causes skin irritation.[5]

H319: Causes serious eye irritation.[5]

H335: May cause respiratory irritation.[5]

Signal Word: Warning[5]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat.[5]

Handling Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and

aerosols.[5]

Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Upon

combustion, it may release hazardous gases including carbon oxides and hydrogen halides.

[5]

Conclusion
3-Bromo-6-chloro-2-fluorobenzaldehyde is a sophisticated synthetic building block whose true

potential is realized through a deep understanding of its nuanced chemical properties. The

differential reactivity of its three halogen atoms provides a powerful tool for medicinal and

materials chemists to perform selective, sequential reactions, enabling the construction of

highly complex and valuable molecules. While detailed experimental data often resides with

commercial suppliers, a predictive, principles-based approach to its spectroscopy and reactivity

allows for its confident and effective integration into advanced synthetic programs. Proper

safety protocols are mandatory for handling this potent chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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